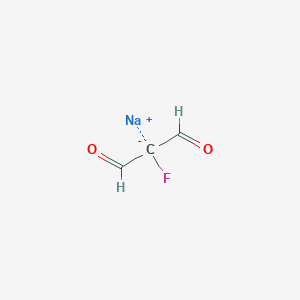
sodium;2-fluoropropanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-fluoropropanedial, also known as fluoromalonaldehyde sodium salt, is an organic compound with the molecular formula C(_3)H(_2)FNaO(_2). This compound is characterized by the presence of a fluorine atom attached to a propanedial structure, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-fluoropropanedial can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In industrial settings, the production of sodium 2-fluoropropanedial often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-fluoropropanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Fluoromalonic acid.
Reduction: 2-fluoropropanediol.
Substitution: Various substituted propanedial derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-fluoropropanedial has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and other therapeutic agents.
Industry: Sodium 2-fluoropropanedial is utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which sodium 2-fluoropropanedial exerts its effects involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-fluoropropanedial can be compared with other similar compounds such as:
Sodium 2-chloropropanedial: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Sodium 2-bromopropanedial: Another halogenated derivative with distinct chemical properties due to the presence of bromine.
Sodium 2-iodopropanedial: Contains iodine, resulting in unique reactivity patterns compared to its fluorinated counterpart.
Uniqueness: The presence of the fluorine atom in sodium 2-fluoropropanedial imparts unique properties such as increased stability and altered electronic characteristics, making it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
Molekularformel |
C3H2FNaO2 |
|---|---|
Molekulargewicht |
112.03 g/mol |
IUPAC-Name |
sodium;2-fluoropropanedial |
InChI |
InChI=1S/C3H2FO2.Na/c4-3(1-5)2-6;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
ZBJPJSAIIONIIU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)[C-](C=O)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

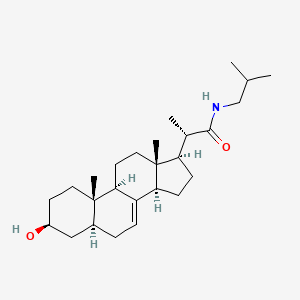
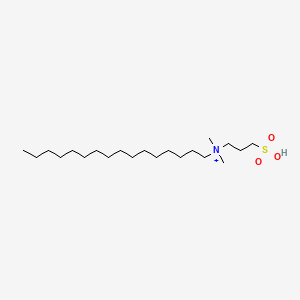
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
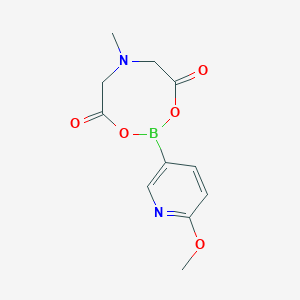

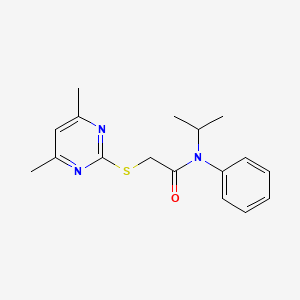

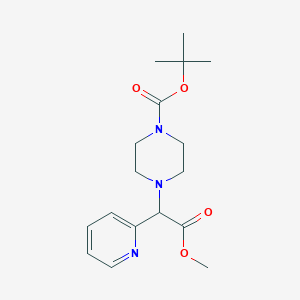
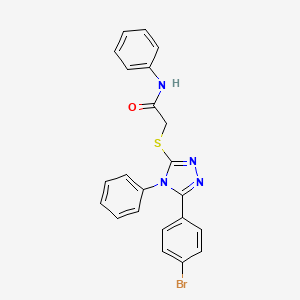
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
